molecular formula C13H14N2O B11811108 4-((Benzyloxy)methyl)pyridin-2-amine

4-((Benzyloxy)methyl)pyridin-2-amine

Cat. No.: B11811108
M. Wt: 214.26 g/mol
InChI Key: RQXMSUQXAANUAV-UHFFFAOYSA-N
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Description

4-((Benzyloxy)methyl)pyridin-2-amine is an organic compound with the molecular formula C12H12N2O. It features a pyridine ring substituted with a benzyloxy group at the 4-position and an amino group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the compound can produce benzyl alcohol or benzylamine.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Benzyloxy)methyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(benzyloxy)pyridine: This compound is structurally similar but lacks the methyl group at the benzyloxy position.

    4-(Benzyloxy)pyridin-2-amine: Similar structure but without the methyl group on the benzyloxy moiety.

Uniqueness

4-((Benzyloxy)methyl)pyridin-2-amine is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(phenylmethoxymethyl)pyridin-2-amine

InChI

InChI=1S/C13H14N2O/c14-13-8-12(6-7-15-13)10-16-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,14,15)

InChI Key

RQXMSUQXAANUAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NC=C2)N

Origin of Product

United States

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